molecular formula C20H21F3N6O B15118953 9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine

9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine

Cat. No.: B15118953
M. Wt: 418.4 g/mol
InChI Key: GXVLUVNBQLXOCF-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a trifluoromethoxyphenyl moiety, and a piperazine ring, all attached to a purine core. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The choice of boron reagent and reaction conditions can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize yield and minimize by-products. Additionally, purification techniques such as column chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

In chemistry, 9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to purine nucleotides suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways could make it useful in the treatment of various diseases, including cancer and infectious diseases .

Industry

In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties, such as stability and reactivity, make it suitable for applications in electronics, aerospace, and other high-tech industries .

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-cyclopropyl-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)-9H-purine include other purine derivatives and compounds containing piperazine and trifluoromethoxyphenyl groups. Examples include:

Uniqueness

What sets this compound apart is its combination of structural elements, which confer unique chemical properties and reactivity. The presence of the cyclopropyl group, trifluoromethoxyphenyl moiety, and piperazine ring in a single molecule makes it a versatile compound with diverse applications in scientific research and industry .

Properties

Molecular Formula

C20H21F3N6O

Molecular Weight

418.4 g/mol

IUPAC Name

9-cyclopropyl-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]purine

InChI

InChI=1S/C20H21F3N6O/c21-20(22,23)30-16-5-1-14(2-6-16)11-27-7-9-28(10-8-27)18-17-19(25-12-24-18)29(13-26-17)15-3-4-15/h1-2,5-6,12-13,15H,3-4,7-11H2

InChI Key

GXVLUVNBQLXOCF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)CC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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